N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-7(2)11(15)14-6-8-3-4-9(12)5-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQKYIABSYVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457006-45-9 | |
| Record name | N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide typically involves the reaction of 2,4-difluorobenzylamine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
*Hypothetical calculation based on formula C₁₁H₁₂F₂NO.
Key Observations:
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and electronegativity (vs. chlorine) reduce steric hindrance and increase metabolic stability. For example, this compound may exhibit better membrane permeability than chlorinated analogs like N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide . Sulfonyl vs.
Amino or Hydroxyl Groups () improve solubility but may increase susceptibility to enzymatic degradation compared to the fully substituted target molecule.
Synthetic Routes :
- Amide bond formation via carbodiimide coupling (e.g., DCC in ) or acid chloride reactions () is common for such compounds. The target compound likely follows similar synthetic pathways.
Biological Activity
N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 213.23 g/mol
- Structural Characteristics : The compound features a difluorophenyl group and a methylpropanamide moiety, which contribute to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .
- Anticancer Activity : Preliminary investigations have indicated potential efficacy against various cancer cell lines. The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes that are critical for the survival of pathogens or cancer cells .
- Receptor Modulation : this compound may bind to receptors that regulate cellular signaling, thus influencing various physiological responses.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Properties :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[(2,4-Difluorophenyl)methyl]-N,2-dimethylpropanamide | CHFN | Additional methyl group enhances lipophilicity |
| 2,6-Difluorobenzylamine | CHFN | Simpler structure with fewer functional groups |
| Diflufenican | CHFN | Used as a herbicide; different biological activity |
This table illustrates how the presence of additional functional groups or variations in structure can influence biological activity and application potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
